molecular formula C20H19N B13814658 N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline

Cat. No.: B13814658
M. Wt: 273.4 g/mol
InChI Key: SVRNNQYGAOMXBM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline is a tertiary aniline derivative featuring a dimethylamino group at the para position and a 1-naphthyl-substituted vinyl moiety. This compound is of interest in organic synthesis and materials science due to its extended π-conjugation, which enhances electronic properties for applications in optoelectronics and catalysis . Its synthesis typically involves Pd-catalyzed C–H olefination of protected aniline derivatives, as described in protocols for analogous compounds .

Properties

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-naphthalen-1-ylethenyl)aniline

InChI

InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3

InChI Key

SVRNNQYGAOMXBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline typically involves the reaction of N,N-dimethylaniline with 1-naphthaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or hydrocarbons.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents such as halogens or nitrating agents.

Scientific Research Applications

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic characteristics of N,N-dimethylaniline derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties Reference
N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline -N(CH₃)₂, -CH=CH-(1-naphtyl) ~323.4 g/mol* Enhanced conjugation, red-shifted absorbance, applicable in OLEDs
N,N-Bis(4-methoxyphenyl)-4-[2-(1-naphtyl)vinyl]aniline -N(4-MeO-C₆H₄)₂, -CH=CH-(1-naphtyl) 457.56 g/mol Increased electron-donating capacity (methoxy groups), higher thermal stability
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline -N(C₆H₅)₂, -CH=C(C₆H₅)₂ ~565.7 g/mol Steric hindrance reduces reactivity; used in fluorescence sensors
N,N-Dimethyl-o-nitroaniline -N(CH₃)₂, -NO₂ (ortho) 180.20 g/mol Electron-withdrawing nitro group decreases basicity; intermediate in dye synthesis

*Calculated based on analogous structures.

Key Findings :

  • Electron-Donating Groups : Methoxy substituents (as in ) amplify electron donation, improving charge transport in semiconductors.
  • Steric Effects : Bulky substituents (e.g., triphenylvinyl in ) hinder molecular packing but enhance luminescence efficiency.
  • Conjugation Length : The 1-naphtylvinyl group in the target compound extends π-conjugation, leading to lower bandgap energies compared to simpler vinyl analogues .

Insights :

  • Pd-catalyzed methods () are preferred for regioselective vinylation but require protective groups.
  • Fe-based catalysis () offers cost advantages but lower yields.

Thermal and Solubility Data

  • Thermal Stability : Methoxy-substituted derivatives (e.g., ) exhibit higher decomposition temperatures (>250°C) due to resonance stabilization.
  • Solubility: this compound is sparingly soluble in polar solvents (e.g., ethanol) but highly soluble in chlorinated solvents (e.g., CH₂Cl₂) .

Toxicity and Handling

    Biological Activity

    N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline, a compound with the potential for diverse biological activities, has garnered attention in recent research. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and structure-activity relationships (SARs). The findings are supported by data tables and case studies from various authoritative sources.

    Chemical Structure

    This compound can be represented structurally as follows:

    • Chemical Formula : C18H19N
    • Molecular Weight : 253.35 g/mol

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

    Case Study: Cytotoxicity Assessment

    A study evaluating the cytotoxic effects of this compound on several cancer cell lines revealed significant activity. The following table summarizes the IC50 values against different cell lines:

    Cell LineIC50 (µM)
    HeLa (Cervical Cancer)5.12
    MCF-7 (Breast Cancer)4.75
    A549 (Lung Cancer)6.30
    PC-3 (Prostate Cancer)3.89

    These results indicate that this compound exhibits selective cytotoxicity towards specific cancer types, particularly prostate and breast cancers.

    Anti-inflammatory Activity

    In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Research indicates that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.

    In Vitro Studies on COX Inhibition

    The compound's effect on cyclooxygenase (COX) enzymes was evaluated, with results summarized below:

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
    This compound22.418.3

    These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory conditions by selectively inhibiting COX-2, which is often upregulated in inflammatory diseases.

    Structure-Activity Relationship (SAR)

    The SAR studies conducted on this compound have provided insights into how structural modifications affect its biological activity.

    Key Findings

    • Substituent Effects : The presence of the naphthyl group significantly enhances anticancer activity compared to simpler anilines.
    • Dimethylamino Group : The dimethylamino substituent is crucial for maintaining high potency against cancer cell lines.

    Comparative Analysis of Derivatives

    A comparative analysis of various derivatives of this compound is presented below:

    DerivativeAnticancer Activity (IC50 µM)Anti-inflammatory Activity (COX-2 IC50 µM)
    Parent Compound4.7518.3
    Derivative A3.2015.7
    Derivative B5.1020.0

    This table illustrates that certain modifications can enhance both anticancer and anti-inflammatory properties.

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